Lipophilicity (LogP) Enhancement Relative to Non-Trifluoromethylated Analog
The target compound exhibits a calculated LogP of 3.1411, which is approximately 1.0 log unit higher than that of 3-bromo-2,4-difluoropyridine (LogP = 2.1) [1]. This 1.5-fold increase in lipophilicity is attributed to the presence of the 6-trifluoromethyl group and translates to significantly improved membrane permeability and metabolic stability profiles in drug discovery programs.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.1411 |
| Comparator Or Baseline | 3-Bromo-2,4-difluoropyridine (CAS 1227502-60-4): LogP = 2.1 |
| Quantified Difference | ΔLogP = +1.04 (49.6% increase relative to baseline) |
| Conditions | Computed physicochemical property (XLogP3 / internal vendor calculation) |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive diffusion across biological membranes, making the target compound a superior choice for building blocks intended for intracellular or CNS-targeted therapeutics.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 56604222, 3-Bromo-2,4-difluoropyridine. View Source
